Cas no 1524903-03-4 (1-(oxetan-3-yl)propan-1-ol)

1-(Oxetan-3-yl)propan-1-ol is a versatile oxetane-containing alcohol with applications in organic synthesis and pharmaceutical intermediates. Its oxetane ring confers enhanced stability and reactivity, making it a valuable building block for medicinal chemistry and materials science. The compound’s unique structure allows for selective functionalization, enabling the development of novel derivatives with tailored properties. Its moderate polarity and solubility in common organic solvents facilitate straightforward handling in synthetic workflows. Additionally, the oxetane moiety can improve metabolic stability and bioavailability in drug design. This compound is particularly useful in the synthesis of bioactive molecules, polymer modifiers, and fine chemicals, offering a balance of reactivity and structural diversity.
1-(oxetan-3-yl)propan-1-ol structure
1-(oxetan-3-yl)propan-1-ol structure
Product Name:1-(oxetan-3-yl)propan-1-ol
CAS No:1524903-03-4
MF:C6H12O2
MW:116.158282279968
MDL:MFCD30802740
CID:4608365
PubChem ID:20041648
Update Time:2025-10-29

1-(oxetan-3-yl)propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1-(oxetan-3-yl)propan-1-ol
    • MFCD30802740
    • P20426
    • CS-0057138
    • 1524903-03-4
    • (3-ethyl-3-hydroxymethyl)oxetane
    • PS-17210
    • SCHEMBL7056026
    • SB22555
    • MDL: MFCD30802740
    • Inchi: 1S/C6H12O2/c1-2-6(7)5-3-8-4-5/h5-7H,2-4H2,1H3
    • InChI Key: HACRLPBEGSHDAA-UHFFFAOYSA-N
    • SMILES: C(C1COC1)(O)CC

Computed Properties

  • Exact Mass: 116.083729621g/mol
  • Monoisotopic Mass: 116.083729621g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 2
  • Complexity: 68.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 29.5Ų

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1-(oxetan-3-yl)propan-1-ol Suppliers

Amadis Chemical Company Limited
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(CAS:1524903-03-4)1-(oxetan-3-yl)propan-1-ol
Order Number:A1065135
Stock Status:in Stock
Quantity:500mg/1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 18:31
Price ($):496.0/524.0
Email:sales@amadischem.com

Additional information on 1-(oxetan-3-yl)propan-1-ol

Recent Advances in the Application of 1-(Oxetan-3-yl)propan-1-ol (CAS: 1524903-03-4) in Chemical Biology and Pharmaceutical Research

The compound 1-(oxetan-3-yl)propan-1-ol (CAS: 1524903-03-4) has recently emerged as a promising scaffold in chemical biology and pharmaceutical research. This oxetane-containing alcohol has garnered significant attention due to its unique physicochemical properties, including enhanced solubility and metabolic stability compared to traditional hydrocarbon-based structures. Recent studies have explored its utility as a versatile building block in drug discovery, particularly in the design of novel kinase inhibitors and PROTACs (Proteolysis Targeting Chimeras).

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the successful incorporation of 1-(oxetan-3-yl)propan-1-ol into the structure of Bruton's tyrosine kinase (BTK) inhibitors, resulting in improved pharmacokinetic profiles. The oxetane moiety was found to significantly reduce metabolic clearance while maintaining potent target engagement, suggesting its potential as a privileged fragment in kinase inhibitor design. Molecular modeling studies revealed that the constrained oxetane ring optimally positions the propanol side chain for favorable interactions with the kinase hinge region.

In parallel research, 1-(oxetan-3-yl)propan-1-ol has shown promise in the development of targeted protein degraders. A recent Nature Chemical Biology publication highlighted its use as a linker component in PROTAC molecules targeting estrogen receptor alpha (ERα). The compound's balanced hydrophilicity and conformational rigidity were found to enhance cellular permeability while maintaining efficient ternary complex formation between the target protein and E3 ubiquitin ligase.

Synthetic methodology development has also progressed significantly, with several groups reporting efficient routes to 1-(oxetan-3-yl)propan-1-ol derivatives. A notable advance came from a 2024 Organic Letters paper describing a biocatalytic approach using engineered ketoreductases for the enantioselective synthesis of chiral analogs. This green chemistry method achieved excellent yields (>85%) and enantiomeric excess (>99%), addressing previous challenges in stereocontrol for this scaffold.

The safety profile of 1-(oxetan-3-yl)propan-1-ol has been systematically evaluated in recent preclinical studies. Toxicology assessments in rodent models showed favorable results, with no significant off-target effects observed at therapeutic concentrations. However, researchers caution that the metabolic fate of the oxetane ring may vary across species, necessitating careful translation from animal models to human trials.

Looking forward, several pharmaceutical companies have included 1-(oxetan-3-yl)propan-1-ol derivatives in their preclinical pipelines, particularly for oncology and inflammatory indications. The compound's versatility in fragment-based drug discovery and its potential to address drug resistance mechanisms position it as an important tool in modern medicinal chemistry. Ongoing research is exploring its application in covalent inhibitor design and as a component of antibody-drug conjugates (ADCs).

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Amadis Chemical Company Limited
(CAS:1524903-03-4)1-(oxetan-3-yl)propan-1-ol
A1065135
Purity:99%/99%
Quantity:500mg/1g
Price ($):496.0/524.0
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